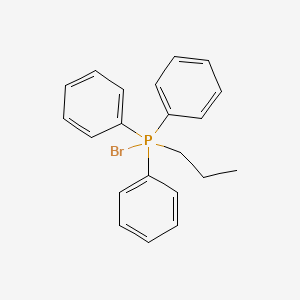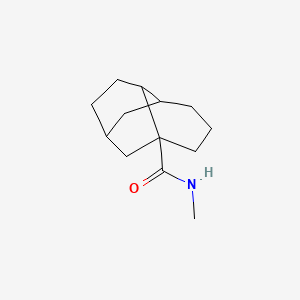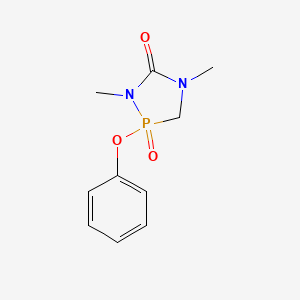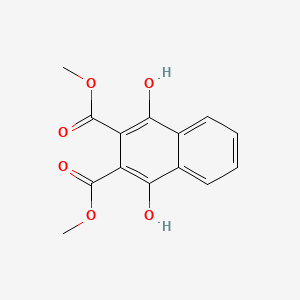
Einecs 261-884-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a member of the phosphonium salts family, which are widely used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl(propyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with propyl bromide. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction is as follows:
PPh3+C3H7Br→PPh3C3H7Br
Industrial Production Methods
In industrial settings, the production of triphenyl(propyl)phosphonium bromide involves large-scale reactions in batch reactors. The process includes the purification of the product through recrystallization or distillation to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Triphenyl(propyl)phosphonium bromide can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Triphenyl(propyl)phosphonium bromide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving cell membrane permeability and mitochondrial function.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonium salts.
Mécanisme D'action
The mechanism by which triphenyl(propyl)phosphonium bromide exerts its effects involves its ability to interact with cellular membranes. The phosphonium ion can penetrate lipid bilayers, allowing it to target mitochondria and other organelles. This property makes it useful in drug delivery and biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylmethylphosphonium bromide
- Triphenylethylphosphonium bromide
- Triphenylbutylphosphonium bromide
Uniqueness
Triphenyl(propyl)phosphonium bromide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and ability to interact with biological membranes. Compared to its analogs, it offers a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Propriétés
Numéro CAS |
59725-00-7 |
|---|---|
Formule moléculaire |
C21H22BrP |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
bromo-triphenyl-propyl-λ5-phosphane |
InChI |
InChI=1S/C21H22BrP/c1-2-18-23(22,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
Clé InChI |
FZCYFHVHKOISNL-UHFFFAOYSA-N |
SMILES canonique |
CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)



![1H-Pyrrole, 1-methyl-2-[(trifluoromethyl)thio]-](/img/structure/B14611184.png)

![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)

![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)


